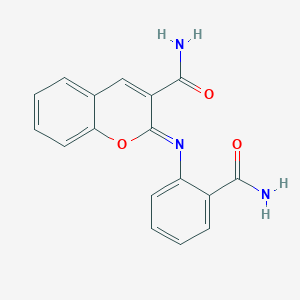

2-(2-Carbamoylphenyl)iminochromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

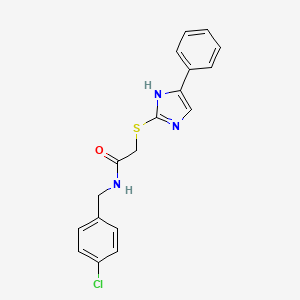

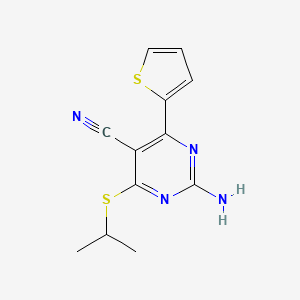

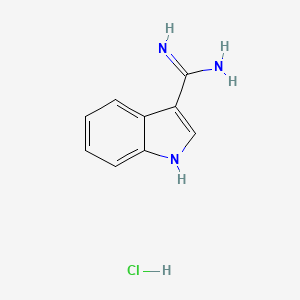

Molecular Structure Analysis

The molecular structure of “2-(2-Carbamoylphenyl)iminochromene-3-carboxamide” is complex, containing a total of 35 bonds, including 24 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 triple bond, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 primary amide (aliphatic), 1 nitrile (aromatic) and 1 ether (aromatic) .Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds :

- A study by Wardakhan, Elmegeed, and Manhi (2005) described the synthesis of a series of annulated products, including derivatives of 2-Aminothiophene-3-carboxamide, which have pharmaceutical interest, particularly for their antimicrobial activity against bacteria (Wardakhan, Elmegeed, & Manhi, 2005).

Fluorescent Probes for Cellular Imaging :

- Guo et al. (2011) developed cell-permeable iminocoumarine-based fluorescent dyes, which are derivatives of 2-iminocoumarin-3-carboxamide. These fluorescent probes can selectively stain organelles in living cells, demonstrating their utility in biological imaging (Guo et al., 2011).

Inhibition of Dynamin GTPase Activity :

- Hill et al. (2010) reported the synthesis of iminochromene libraries as potential inhibitors of dynamin GTPase. Their study found several compounds, including derivatives of 2-iminochromene-3-carboxamide, to be effective in inhibiting dynamin I and II GTPase activities, which are crucial for endocytosis processes (Hill et al., 2010).

Antimicrobial Activities :

- Zhuravel et al. (2005) synthesized novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, showing significant activity against bacterial or fungal strains. This study highlights the antimicrobial potential of compounds related to 2-iminocoumarin-3-carboxamide (Zhuravel et al., 2005).

Chemical Rearrangements and Synthesis Methods :

- O'callaghan, Mcmurry, and O'Brien (1998) investigated the isomerization behavior of benzopyran-2-imines in different solvents, contributing to the understanding of the chemical properties of compounds like 2-iminocoumarin-3-carboxamide (O'callaghan, Mcmurry, & O'Brien, 1998).

Orientations Futures

The future directions for research on “2-(2-Carbamoylphenyl)iminochromene-3-carboxamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be explored, given the known activities of structurally similar compounds .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit akr 1 b 10, a protein that plays a significant role in various types of cancers .

Mode of Action

It is suggested that similar compounds may interact with their targets through critical hydrogen-bonding interactions .

Biochemical Pathways

Similar compounds have been found to exhibit cytotoxic activity, suggesting they may affect pathways related to cell growth and proliferation .

Result of Action

Similar compounds have demonstrated potent inhibitory activity against certain cell lines, suggesting they may induce cell death or inhibit cell growth .

Propriétés

IUPAC Name |

2-(2-carbamoylphenyl)iminochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c18-15(21)11-6-2-3-7-13(11)20-17-12(16(19)22)9-10-5-1-4-8-14(10)23-17/h1-9H,(H2,18,21)(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCPRNHLKDEOIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3C(=O)N)O2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-fluorophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2725681.png)

![3,4-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2725685.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2725690.png)

![[4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine](/img/structure/B2725697.png)